molecular formula C22H17ClFN3O2S2 B3013822 N-(3-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261012-72-9

N-(3-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B3013822
CAS RN: 1261012-72-9
M. Wt: 473.97
InChI Key: FDQGRNLLVUITBG-UHFFFAOYSA-N
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Description

The compound N-(3-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a derivative of phenoxyacetamide, which is a class of compounds that have been characterized for their potential as pesticides . The structure of this compound includes a thieno[3,2-d]pyrimidin-2-yl moiety, which is a fused ring system that can contribute to the biological activity of the molecule.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of substituted uracils with chloroacetamides. For example, the reaction of 6-methyluracil with 2-chloromethyltiiran followed by reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide results in a compound with a tetrahydropyrimidine moiety . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic techniques, including X-ray diffraction, NMR, and IR spectroscopy . These analyses reveal the conformational behavior of the molecules and the presence of specific functional groups. For instance, the presence of a thietanyl group in a related compound has been shown to influence its conformational behavior .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated using computational methods and spectroscopic techniques. For example, vibrational spectroscopy has been used to characterize the vibrational signatures of a similar compound, revealing information about inter- and intramolecular hydrogen bonding . The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, have also been investigated for related compounds .

Relevant Case Studies

The provided papers do not include specific case studies on the compound . However, related compounds have been studied for their potential as pesticides and antiviral agents. For example, the antiviral activity of a similar compound has been investigated through in-silico docking, showing inhibition activity against viruses . Additionally, the crystal structure of a copper(II) complex with a related ligand has demonstrated moderate growth inhibition of several bacteria in in vitro assays .

Scientific Research Applications

Radiosynthesis for Imaging

A significant application of compounds within the chemical family of N-(3-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is in the development of selective ligands for imaging. For instance, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported as selective ligands of the translocator protein (18 kDa), with the compound DPA-714 being designed for labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008).

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

Another research application of related compounds involves their potential as dual inhibitors for thymidylate synthase (TS) and dihydrofolate reductase (DHFR). A study synthesized analogues such as N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its nonclassical analogues as potential dual inhibitors. Compound 4 was found to be the most potent dual inhibitor known to date (Gangjee et al., 2008).

Molecular Structure and Quantum Chemical Insight

Research into the molecular structure and quantum chemical analysis of compounds like N-(4-fluorophenyl)-2-{[4,6-diaminopyrimidin-2-yl]sulfanyl}acetamide has provided insights into their equilibrium geometry, natural bond orbital calculations, vibrational assignments, and potential as antiviral agents, particularly against SARS-CoV-2. These studies include detailed analyses of intermolecular interactions, drug likeness based on Lipinski's rule, and molecular docking against SARS-CoV-2 protein (Mary et al., 2020).

Antitumor Activity

The synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have also been explored. A series of novel derivatives were synthesized and displayed potent anticancer activity on various human cancer cell lines, comparable to that of doxorubicin. This research demonstrates the potential therapeutic applications of these compounds in cancer treatment (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O2S2/c1-12-7-13(2)9-15(8-12)27-21(29)20-18(5-6-30-20)26-22(27)31-11-19(28)25-14-3-4-17(24)16(23)10-14/h3-10H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQGRNLLVUITBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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